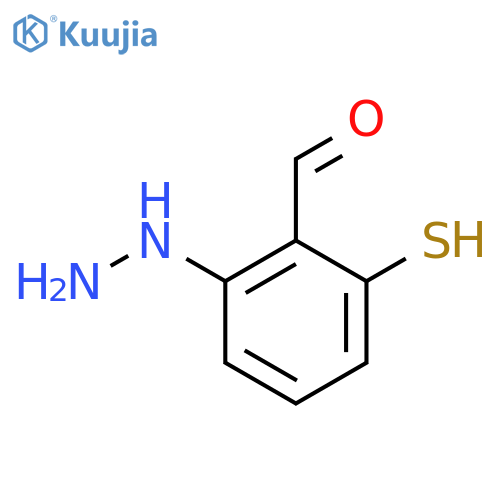Cas no 1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine)

1806364-84-0 structure
商品名:2-Formyl-3-mercaptophenylhydrazine
CAS番号:1806364-84-0
MF:C7H8N2OS
メガワット:168.216219902039
CID:4934524
2-Formyl-3-mercaptophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 2-Formyl-3-mercaptophenylhydrazine
-
- インチ: 1S/C7H8N2OS/c8-9-6-2-1-3-7(11)5(6)4-10/h1-4,9,11H,8H2
- InChIKey: GHAPNBKZVRBGRF-UHFFFAOYSA-N
- ほほえんだ: SC1=CC=CC(=C1C=O)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56.1
2-Formyl-3-mercaptophenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000894-250mg |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 250mg |
666.40 USD | 2021-06-15 | |
| Alichem | A250000894-500mg |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 500mg |
940.80 USD | 2021-06-15 | |
| Alichem | A250000894-1g |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 1g |
1,685.00 USD | 2021-06-15 |
2-Formyl-3-mercaptophenylhydrazine 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
